Carnitine Chloride

Description

Carnitine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Carnitine is an amino acid derivative. Carnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain.

A constituent of STRIATED MUSCLE and LIVER. It is an amino acid derivative and an essential cofactor for fatty acid metabolism.

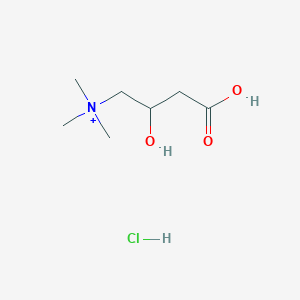

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXCENBLGFBQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320846 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

461-05-2, 461-06-3 | |

| Record name | Carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnitine chloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CARNITINE (dl) HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-carnitine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Carnitine Chloride in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-carnitine, often administered as L-carnitine chloride, is a vital quaternary ammonium compound essential for mitochondrial fatty acid metabolism.[1][2][3] Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP.[1][4] This process, known as the carnitine shuttle, is critical for tissues with high energy demands, such as skeletal and cardiac muscle. This technical guide provides a comprehensive overview of the mechanism of action of carnitine chloride in mitochondria, detailing the key enzymes and transporters involved, the regulation of the pathway, and its overall impact on mitochondrial bioenergetics. Furthermore, it presents detailed experimental protocols for studying the carnitine shuttle and quantitative data to support further research and drug development.

Introduction to Carnitine and Mitochondrial Fatty Acid Oxidation

Mitochondria are the primary sites of cellular energy production, and fatty acids are a major fuel source, particularly during periods of fasting or prolonged exercise. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids. The carnitine shuttle system, in which L-carnitine is the central molecule, overcomes this barrier. L-carnitine can be obtained from the diet or synthesized endogenously from the amino acids lysine and methionine. Its role extends beyond fatty acid transport to include modulating the intramitochondrial acyl-CoA/CoA ratio and removing toxic acyl groups from the mitochondria.

The Carnitine Shuttle: A Step-by-Step Mechanism

The transport of long-chain fatty acids into the mitochondrial matrix is a multi-step process involving several key proteins.

2.1. Activation of Fatty Acids in the Cytosol

Before entering the carnitine shuttle, long-chain fatty acids must first be activated in the cytosol. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs) located on the outer mitochondrial membrane and the endoplasmic reticulum. ACSLs utilize ATP to convert a fatty acid into a fatty acyl-CoA ester.

2.2. The Role of Carnitine Palmitoyltransferase 1 (CPT1)

The committed and rate-limiting step of the carnitine shuttle is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1) , an enzyme located on the outer mitochondrial membrane. CPT1 facilitates the transfer of the acyl group from fatty acyl-CoA to L-carnitine, forming fatty acylcarnitine and releasing Coenzyme A (CoA). There are three isoforms of CPT1 with distinct tissue distributions and regulatory properties: CPT1A (liver and kidney), CPT1B (skeletal and cardiac muscle), and CPT1C (brain).

2.3. Translocation Across the Inner Mitochondrial Membrane

The newly formed fatty acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) , also known as solute carrier family 25 member 20 (SLC25A20). CACT functions as an antiporter, exchanging one molecule of fatty acylcarnitine from the intermembrane space for one molecule of free L-carnitine from the matrix.

2.4. Regeneration of Fatty Acyl-CoA in the Matrix

Once inside the mitochondrial matrix, the fatty acyl group is transferred back from carnitine to CoA by Carnitine Palmitoyltransferase 2 (CPT2) . This enzyme is located on the matrix side of the inner mitochondrial membrane. This reaction regenerates fatty acyl-CoA, which can then enter the β-oxidation pathway, and frees L-carnitine to be transported back to the intermembrane space by CACT.

Regulation of the Carnitine Shuttle

The carnitine shuttle is tightly regulated to match the rate of fatty acid oxidation with the cell's energy demands. The primary regulatory point is the inhibition of CPT1 by malonyl-CoA , the first committed intermediate in fatty acid synthesis. When glucose levels are high, insulin signaling promotes the synthesis of malonyl-CoA, which allosterically inhibits CPT1, thereby preventing fatty acid entry into the mitochondria and favoring fatty acid storage. Conversely, during fasting or exercise, when glucagon and epinephrine levels are elevated, malonyl-CoA levels decrease, relieving the inhibition of CPT1 and allowing for increased fatty acid oxidation.

Impact on Mitochondrial Bioenergetics

By facilitating the transport of fatty acids into the mitochondria, this compound directly impacts several key aspects of mitochondrial bioenergetics:

-

Increased β-Oxidation: The primary consequence is the enhanced rate of fatty acid β-oxidation, leading to the production of acetyl-CoA, NADH, and FADH2.

-

Enhanced ATP Production: The acetyl-CoA generated from β-oxidation enters the citric acid cycle, and the reducing equivalents (NADH and FADH2) fuel the electron transport chain, resulting in significant ATP synthesis through oxidative phosphorylation.

-

Modulation of the Acyl-CoA/CoA Ratio: Carnitine helps to maintain a healthy balance between free CoA and acyl-CoA esters within the mitochondria. An accumulation of acyl-CoA can inhibit key metabolic enzymes.

-

Mitochondrial Protection: By facilitating the removal of excess acyl groups, carnitine can protect mitochondria from the toxic effects of their accumulation, which can include impaired enzyme function and increased oxidative stress.

Quantitative Data

The following table summarizes key kinetic parameters for the enzymes of the carnitine shuttle. Note that these values can vary depending on the specific isoform, tissue source, and experimental conditions.

| Enzyme | Substrate | Km | Inhibitor | Ki | Reference |

| CPT1A (rat liver) | Palmitoyl-CoA | 25-35 µM | Malonyl-CoA | 1.8-2.7 µM | |

| L-Carnitine | 250-500 µM | ||||

| CPT1B (rat muscle) | Palmitoyl-CoA | ~30 µM | Malonyl-CoA | ~0.03 µM | |

| L-Carnitine | ~400 µM | ||||

| CPT2 (bovine heart) | Palmitoylcarnitine | ~130 µM | |||

| CoA | ~5 µM |

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. Ki (inhibition constant) is the concentration of inhibitor required to produce half-maximum inhibition.

Detailed Experimental Protocols

6.1. Isolation of Functional Mitochondria from Rat Liver

This protocol is adapted from established methods for isolating functional mitochondria suitable for bioenergetic studies.

Materials:

-

Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4.

-

Homogenization Buffer: Isolation Buffer with 0.5% (w/v) BSA (fatty acid-free).

-

Resuspension Buffer: Isolation Buffer without EGTA.

-

Dounce homogenizer with a loose-fitting pestle.

-

Refrigerated centrifuge.

Protocol:

-

Euthanize a rat according to approved animal welfare protocols and quickly excise the liver.

-

Place the liver in ice-cold Isolation Buffer and mince it into small pieces.

-

Wash the minced tissue twice with ice-cold Isolation Buffer to remove excess blood.

-

Transfer the tissue to a pre-chilled Dounce homogenizer with 10 volumes of Homogenization Buffer.

-

Homogenize with 5-10 slow strokes of the loose-fitting pestle.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in Resuspension Buffer.

-

Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of Resuspension Buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

6.2. Measurement of CPT1 Activity

This forward radioisotope assay measures the rate of conversion of [3H]carnitine and palmitoyl-CoA to palmitoyl-[3H]carnitine.

Materials:

-

Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KPi, 5 mM MgCl2, 2 mM KCN, 1 mM DTT, pH 7.4.

-

Substrates: Palmitoyl-CoA, L-[methyl-3H]carnitine.

-

Inhibitor (for control): Malonyl-CoA.

-

Stopping Solution: 1 M HCl.

-

Extraction Solvent: Butanol.

Protocol:

-

Pre-incubate isolated mitochondria (50-100 µg protein) in Assay Buffer for 5 minutes at 37°C.

-

Initiate the reaction by adding palmitoyl-CoA and L-[methyl-3H]carnitine. For inhibitor studies, add malonyl-CoA during the pre-incubation step.

-

After a defined time (e.g., 2-5 minutes), stop the reaction by adding ice-cold Stopping Solution.

-

Extract the palmitoyl-[3H]carnitine by adding butanol and vortexing vigorously.

-

Centrifuge to separate the phases and transfer an aliquot of the butanol (upper) phase to a scintillation vial.

-

Evaporate the butanol and add scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific activity as nmol/min/mg protein.

6.3. Measurement of Fatty Acid Oxidation Rate

This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of fatty acid substrates.

Materials:

-

Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mg/mL BSA, pH 7.2.

-

Substrates: Palmitoyl-carnitine, L-carnitine, Palmitoyl-CoA, Malate.

-

ADP.

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k).

Protocol:

-

Add isolated mitochondria (0.1-0.2 mg/mL) to the respirometer chamber containing air-saturated Respiration Buffer at 37°C.

-

Record the basal respiration rate (State 2).

-

To measure fatty acid-supported respiration, add palmitoyl-carnitine (or palmitoyl-CoA + L-carnitine) and malate.

-

Initiate ATP synthesis (State 3 respiration) by adding a known amount of ADP.

-

After the ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).

-

The respiratory control ratio (RCR = State 3 / State 4) is an indicator of mitochondrial coupling and integrity.

-

The rate of oxygen consumption in State 3 is a measure of the fatty acid oxidation rate.

Visualizations

Figure 1: The Carnitine Shuttle Pathway for Long-Chain Fatty Acid Transport.

Figure 2: Regulation of CPT1 by Malonyl-CoA.

Figure 3: Experimental Workflow for Mitochondrial Isolation and Fatty Acid Oxidation Measurement.

References

The Role of Carnitine Chloride in Cellular Energy Production: A Technical Guide

Abstract

L-carnitine is a conditionally essential nutrient pivotal to cellular energy metabolism. This technical guide provides an in-depth examination of the biological functions of carnitine, with a particular focus on its chloride salt, in the context of cellular energy production. It details the mechanisms of the carnitine shuttle system, its role in mitochondrial bioenergetics, and the broader implications for cellular homeostasis. This document synthesizes quantitative data, outlines detailed experimental protocols for investigating carnitine-dependent metabolism, and presents key pathways and workflows as visual diagrams to support advanced research and therapeutic development.

Introduction: The Central Role of Carnitine in Fatty Acid Metabolism

Carnitine (β-hydroxy-γ-trimethylammonium butyrate) is a hydrophilic quaternary amine that is indispensable for energy metabolism. Its primary and most well-understood function is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP.[1][2] Tissues with high energy demands, such as skeletal and cardiac muscle, are particularly reliant on fatty acid oxidation and thus have high concentrations of carnitine.[3] Beyond its role in fatty acid transport, carnitine is also crucial for modulating the intramitochondrial ratio of acyl-CoA to free coenzyme A (CoA) and for the removal of potentially toxic acyl groups from the cell. Carnitine chloride is a stable salt form of L-carnitine commonly used in supplementation and research.

The Carnitine Shuttle: A Multi-Step Transport System

The transport of long-chain fatty acids into the mitochondria is a multi-step process known as the carnitine shuttle, which involves three key enzymatic and transport proteins.

2.1. Activation of Fatty Acids and the Role of Carnitine Palmitoyltransferase I (CPT-I)

Before entering the mitochondria, long-chain fatty acids are activated in the cytoplasm to fatty acyl-CoA by acyl-CoA synthetases. However, the inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA. Here, carnitine palmitoyltransferase I (CPT-I), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine. This is the rate-limiting step in fatty acid oxidation.

2.2. Translocation Across the Inner Mitochondrial Membrane

The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). This transporter functions as an antiporter, exchanging one molecule of acylcarnitine from the intermembrane space for one molecule of free carnitine from the matrix.

2.3. Regeneration of Acyl-CoA by Carnitine Palmitoyltransferase II (CPT-II)

Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II), located on the inner mitochondrial membrane, catalyzes the reverse reaction of CPT-I. It transfers the acyl group from acylcarnitine back to coenzyme A, regenerating fatty acyl-CoA and freeing carnitine. The fatty acyl-CoA can then enter the β-oxidation spiral to produce acetyl-CoA, NADH, and FADH2, which subsequently fuel the Krebs cycle and oxidative phosphorylation to generate ATP. The free carnitine is transported back to the cytoplasm by CACT to continue the shuttle process.

Signaling Pathways and Regulation

The carnitine shuttle and fatty acid oxidation are tightly regulated by cellular energy status, primarily through the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways.

3.1. AMPK Signaling

AMPK, a key cellular energy sensor, is activated during periods of high energy demand (high AMP:ATP ratio). Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA. Malonyl-CoA is a potent inhibitor of CPT-I. Therefore, by reducing malonyl-CoA levels, AMPK activation disinhibits CPT-I, leading to an increased rate of fatty acid transport into the mitochondria and subsequent oxidation. Interestingly, some studies suggest a more complex relationship, where AMPK activators might inhibit L-carnitine uptake into muscle cells, indicating a potential feedback mechanism.

3.2. PPARα Signaling

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid metabolism. Ligands for PPARα include fatty acids and their derivatives. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including CPT-I and other enzymes of β-oxidation. L-carnitine has been shown to attenuate the H2O2-induced decrease in PPARα expression in hepatocytes, suggesting a role for carnitine in maintaining the transcriptional machinery for fatty acid oxidation under conditions of oxidative stress.

Quantitative Data on Carnitine's Impact on Cellular Energy Metabolism

The following tables summarize quantitative data from various studies on the effects of carnitine on fatty acid oxidation, enzyme kinetics, and tissue concentrations.

Table 1: Effect of L-Carnitine on Fatty Acid Oxidation Rates

| Biological System | Condition | Parameter Measured | Change with L-Carnitine | Reference |

| Human Skeletal Muscle (Primary Carnitine Deficiency) | Submaximal Exercise | Total Fatty Acid Oxidation | Increased from 8.5 to 12.3 µmol/kg/min | |

| Human Skeletal Muscle (Primary Carnitine Deficiency) | Submaximal Exercise | Palmitate Oxidation | Increased from 144 to 204 µmol/kg/min |

Table 2: Kinetic Parameters of Carnitine Palmitoyltransferases

| Enzyme | Tissue | Substrate | Km | Vmax | Reference |

| CPT-I | Pig Liver | L-Carnitine | 164 - 216 µmol/L | Not specified | |

| CPT-I | Pig Skeletal Muscle | L-Carnitine | 480 µmol/L | Not specified |

Table 3: Carnitine Concentrations in Human Tissues

| Tissue | Condition | Free Carnitine | Total Carnitine | Reference |

| Skeletal Muscle | Healthy Adults | Not specified | 4.10 ± 0.82 µmol/g wet weight | |

| Plasma | Healthy Adults | 20-50 µM | 30-60 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of carnitine in cellular energy production.

5.1. Isolation of Mitochondria from Cultured Cells

This protocol is based on the principle of differential centrifugation to separate mitochondria based on their size and density.

-

Cell Harvesting: Grow cells to 70-80% confluency. Harvest cells by trypsinization or scraping and wash with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow cell swelling. Homogenize the swollen cells using a Dounce or Potter-Elvehjem homogenizer with a tight-fitting pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

-

Wash the mitochondrial pellet with mitochondrial isolation buffer and repeat the high-speed centrifugation.

-

-

Final Preparation: Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications, such as a respiration buffer for functional assays.

5.2. Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)

The Seahorse XF Analyzer is a common instrument for measuring the oxygen consumption rate (OCR) of cells in real-time.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

-

Assay Preparation: A day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant. On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

-

Mito Stress Test: Load the injection ports of the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A).

-

Data Acquisition: Place the cell plate and the sensor cartridge in the Seahorse XF Analyzer. The instrument will measure the OCR before and after the injection of each modulator.

-

Data Analysis: The resulting OCR profile allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

5.3. Quantification of Carnitine and Acylcarnitines by HPLC-Tandem Mass Spectrometry (HPLC/MS/MS)

-

Sample Preparation: Precipitate proteins from plasma or tissue homogenates using a solvent like methanol. The supernatant contains carnitine and acylcarnitines.

-

Derivatization (Butylation): To improve chromatographic separation and mass spectrometric detection, the carboxyl group of carnitine and acylcarnitines is often esterified with butanol in an acidic solution.

-

HPLC Separation: Inject the butylated sample onto a reverse-phase HPLC column. Use a gradient elution with a mobile phase containing an ion-pairing reagent to separate the different carnitine species.

-

MS/MS Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify carnitine and the various acylcarnitines based on their mass-to-charge ratios and fragmentation patterns.

5.4. Luciferase-Based ATP Assay

This assay quantifies ATP based on the ATP-dependent light-emitting reaction catalyzed by firefly luciferase.

-

Cell Lysis: Lyse the cells to release intracellular ATP. This can be done by adding a lysis reagent directly to the cell culture well.

-

Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin, to the cell lysate.

-

Luminescence Measurement: The amount of light produced is directly proportional to the amount of ATP present. Measure the luminescence using a luminometer.

-

Quantification: Determine the ATP concentration in the samples by comparing the luminescence readings to a standard curve generated with known concentrations of ATP.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to carnitine's function in cellular energy metabolism.

Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.

References

The Discovery and Scientific History of Carnitine Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine, a quaternary ammonium compound, is a pivotal molecule in cellular metabolism, primarily known for its essential role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While L-carnitine is the biologically active stereoisomer, its history is intertwined with the isolation and synthesis of its various forms, including the chloride salt. This technical guide provides a comprehensive overview of the discovery and scientific history of Carnitine Chloride, detailing the key experiments, methodologies, and evolving understanding of its physiological significance.

The Initial Discovery: Isolation from Muscle Extract (1905)

In 1905, Russian scientists V.S. Gulewitsch and R. Krimberg first isolated a previously unknown substance from muscle extracts.[1][2][3][4][5] They named this new compound "carnitine," derived from the Latin word "carnis," meaning flesh, due to its abundance in meat. While the initial publication does not explicitly detail the isolation of the chloride salt, subsequent characterization and synthesis efforts frequently utilized the hydrochloride form for its stability and ease of handling.

Experimental Protocol: Isolation of Carnitine (Gulewitsch and Krimberg, 1905)

Experimental Workflow: Isolation of Carnitine from Muscle Extract (circa 1905)

Caption: Generalized workflow for the isolation of carnitine from muscle tissue.

Elucidation of Chemical Structure (1927)

The chemical structure of carnitine was determined in 1927 by M. Tomita and Y. Sendju. Their work established carnitine as β-hydroxy-γ-trimethylaminobutyrate, a quaternary ammonium compound. This structural elucidation was a critical step that paved the way for its chemical synthesis and a deeper understanding of its biological function.

Chemical Synthesis of this compound

The synthesis of carnitine, often in its racemic form as DL-carnitine hydrochloride, became a focus for chemists to produce the compound for further study. The hydrochloride salt offered advantages in terms of stability and crystallinity.

An Improved Synthesis of DL-Carnitine Hydrochloride (Mazzetti and Lemmon, 1957)

In 1957, Franco Mazzetti and Richard M. Lemmon at the University of California Radiation Laboratory developed an improved method for the synthesis of DL-carnitine hydrochloride. This work was significant for providing a more efficient route to obtain the compound for research purposes.

Experimental Protocol: Improved Synthesis of DL-Carnitine Hydrochloride (Mazzetti and Lemmon, 1957)

A detailed experimental protocol from the 1957 publication would include the following key steps:

-

Reaction of γ-butyrolactone with thionyl chloride: This step would likely be performed to open the lactone ring and introduce a chlorine atom.

-

Amination with trimethylamine: The resulting chloro-substituted intermediate would then be reacted with trimethylamine to introduce the quaternary ammonium group.

-

Hydrolysis: The final step would involve hydrolysis to yield DL-carnitine.

-

Formation of the hydrochloride salt: The final product would be isolated as the hydrochloride salt by treatment with hydrochloric acid, followed by crystallization.

Logical Relationship: Synthesis of DL-Carnitine Hydrochloride

Caption: Key steps in the synthesis of DL-Carnitine Hydrochloride.

The Discovery of Carnitine's Physiological Role (1955)

For decades after its discovery, the biological function of carnitine remained a mystery. In 1955, Irving B. Fritz made a groundbreaking discovery that adding carnitine to liver homogenates stimulated the oxidation of long-chain fatty acids. This was the first direct evidence of carnitine's role in metabolism.

Experimental Protocol: Stimulation of Fatty Acid Oxidation (Fritz, 1955)

Fritz's experiments typically involved the use of rat liver or muscle preparations and radioactively labeled fatty acids to trace their metabolic fate.

Experimental Workflow: Fritz's Fatty Acid Oxidation Experiment

Caption: Workflow of Fritz's experiment on fatty acid oxidation.

Quantitative Data

The results of Fritz's experiments demonstrated a significant increase in the rate of fatty acid oxidation in the presence of carnitine.

| Experimental Condition | Rate of [14C]O2 Production (cpm/mg protein/hr) (Illustrative) |

| Control (without Carnitine) | 150 |

| + Carnitine (1 mM) | 750 |

The Carnitine Shuttle: Unraveling the Mechanism (1962)

Building upon Fritz's work, Jon Bremer further elucidated the mechanism of carnitine's action in 1962. He proposed the "carnitine shuttle" hypothesis, which described how carnitine transports activated long-chain fatty acids (acyl-CoA) across the inner mitochondrial membrane, which is otherwise impermeable to them.

The Carnitine Shuttle Signaling Pathway

The carnitine shuttle involves a series of enzymatic reactions that facilitate the transport of fatty acyl groups into the mitochondria.

Signaling Pathway: The Carnitine Shuttle

Caption: The Carnitine Shuttle pathway for fatty acid transport.

Early Methods for Carnitine Quantification

The ability to quantify carnitine levels in tissues and biological fluids was essential for understanding its distribution and metabolism. Early methods were often enzymatic or microbiological.

Enzymatic Assay

One of the earliest and most common methods was the radioenzymatic assay. This method relies on the enzyme carnitine acetyltransferase (CAT) to transfer a radiolabeled acetyl group from acetyl-CoA to carnitine. The amount of radiolabeled acetylcarnitine formed is then proportional to the initial amount of carnitine.

Experimental Workflow: Radioenzymatic Assay for Carnitine

Caption: Workflow of the radioenzymatic assay for carnitine quantification.

Conclusion

The journey of this compound from its discovery in muscle extracts to the elucidation of its vital role in fatty acid metabolism is a testament to the progress of biochemical research. The initial isolation by Gulewitsch and Krimberg, followed by the structural determination and chemical synthesis, laid the foundation for the pivotal discovery by Fritz of its function in fatty acid oxidation. Bremer's subsequent work on the carnitine shuttle provided the mechanistic detail that is now a cornerstone of our understanding of cellular energy metabolism. The development of quantitative assays further enabled researchers to explore the distribution and dynamics of carnitine in health and disease. This historical perspective provides a valuable context for contemporary research into the therapeutic applications of carnitine and its derivatives in a variety of metabolic disorders.

References

- 1. Carnitine in intermediary metabolism. The metabolism of fatty acid esters of carnitine by mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Top 151 Biological Chemistry papers published in 1905 [scispace.com]

- 4. digitalesammlungen.uni-weimar.de [digitalesammlungen.uni-weimar.de]

- 5. The Effect of L-Carnitine on Critical Illnesses Such as Traumatic Brain Injury (TBI), Acute Kidney Injury (AKI), and Hyperammonemia (HA) - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Effects of Carnitine Chloride: A Technical Guide for Researchers

An In-depth Examination of the Mechanisms and Therapeutic Potential of L-Carnitine and Acetyl-L-Carnitine in Neurodegenerative Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of Carnitine Chloride, with a specific focus on L-carnitine and its acetylated form, Acetyl-L-Carnitine (ALCAR). This document synthesizes key findings from preclinical and clinical research, detailing the mechanisms of action, experimental protocols, and quantitative outcomes to support further investigation and drug development in the field of neurodegeneration.

Core Mechanisms of Neuroprotection

L-carnitine and its more bioavailable ester, Acetyl-L-Carnitine, exert their neuroprotective effects through a multi-faceted approach, primarily targeting mitochondrial dysfunction, oxidative stress, and inflammation. ALCAR is particularly noted for its ability to cross the blood-brain barrier more readily than L-carnitine.[1]

The fundamental roles of this compound in neuroprotection include:

-

Mitochondrial Support: Carnitine is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for cellular energy production in the form of ATP.[2] By enhancing mitochondrial respiration, carnitine helps maintain neuronal energy homeostasis, which is often compromised in neurodegenerative conditions.[3]

-

Antioxidant Activity: Both L-carnitine and ALCAR have been shown to mitigate oxidative stress by reducing the formation of reactive oxygen species (ROS) and protecting against lipid peroxidation.[4][5] This antioxidant property is crucial in preventing neuronal damage induced by oxidative insults.

-

Anti-Inflammatory Effects: Carnitine derivatives can modulate inflammatory pathways. For instance, ALCAR has been shown to attenuate neuroinflammation by targeting the TLR4/NF-κB signaling pathway.

-

Modulation of Neurotransmitter Systems: ALCAR serves as an acetyl group donor for the synthesis of acetylcholine, a key neurotransmitter for cognitive function that is depleted in conditions like Alzheimer's disease.

-

Gene Expression Regulation: Carnitine has been observed to influence the expression of genes involved in neuronal survival and plasticity.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of L-carnitine and Acetyl-L-Carnitine in various models of neurological disorders.

Table 1: Preclinical Studies on the Neuroprotective Effects of this compound

| Experimental Model | Compound | Dosage | Treatment Duration | Key Biomarkers/Outcomes Measured | Quantitative Results | Citation(s) |

| Traumatic Brain Injury (TBI) in Immature Rats | Acetyl-L-Carnitine (ALCAR) | 100 mg/kg, intraperitoneally | 4 doses over 24 hours post-injury | Cortical lesion volume, Neurological function (beam walking test) | Lesion volume significantly smaller in ALCAR-treated rats (14 ± 5%) vs. vehicle (28 ± 6%). ALCAR-treated rats had significantly fewer foot slips. | |

| Lipopolysaccharide (LPS)-induced Neuroinflammation in Rats | Acetyl-L-Carnitine (ALCAR) | 30, 60, and 100 mg/kg, intraperitoneally | 6 days | TLR4/NF-κB pathway activation, Autophagic markers (LC3 II/LC3 I ratio, beclin-1), Oxidative stress markers (ROS, MDA) | ALCAR administration suppressed the TLR4/NF-κB pathway, restored autophagy activity, and inhibited oxidative stress in a dose-dependent manner. | |

| Chronic Cerebral Hypoperfusion in Rats | L-Carnitine | Not specified | Not specified | Phosphorylation of PTEN, Akt, and mTOR | L-carnitine treatment was associated with a significant decrease in phosphorylated PTEN and an elevation of phosphorylated Akt and mTOR. |

Table 2: Clinical Studies on the Neuroprotective Effects of this compound

| Clinical Condition | Compound | Dosage | Treatment Duration | Key Biomarkers/Outcomes Measured | Quantitative Results | Citation(s) | | --- | --- | --- | --- | --- | --- | | Alzheimer's Disease | Acetyl-L-Carnitine (ALCAR) | 1 g twice daily | 24 weeks | Names Learning Test, Digit Recall Test, Reaction time | A trend for more improvement in the ALCAR group in short-term memory tests and less deterioration in reaction time. | | | Alzheimer's Disease | Acetyl-L-Carnitine (ALCAR) | Not specified | 1 year | Blessed Dementia Scale, Logical intelligence, Verbal critical abilities, Long-term verbal memory, Selective attention | The ALCAR-treated group showed a slower rate of deterioration in 13 out of 14 outcome measures, with statistical significance in the listed measures. | | | Dementia with Cerebrovascular Disease | Acetyl-L-Carnitine (ALCAR) | 1,500 mg/day | 28 weeks | Korean version of Montreal Cognitive Assessment (MoCA-K) | The cognitive function measured by the MoCA-K was significantly improved in the ALCAR-treated groups compared with placebo. | |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of this compound.

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures

This protocol is a common in vitro model to simulate ischemic conditions.

Objective: To assess the neuroprotective effects of this compound against ischemia-like injury in primary neurons.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium (or other suitable base medium)

-

B-27 supplement

-

GlutaMAX

-

Glucose-free medium (e.g., Earle's Balanced Salt Solution without glucose)

-

Hypoxic chamber (e.g., with a gas mixture of 95% N2 and 5% CO2)

-

This compound (L-carnitine or ALCAR) solution

-

Cell viability assays (e.g., MTT, LDH release assay)

-

Apoptosis detection kits (e.g., TUNEL assay)

-

ROS detection probes (e.g., DCFDA)

Procedure:

-

Cell Culture: Culture primary neurons according to standard protocols until they are mature and form a network.

-

Pre-treatment: Incubate the neuronal cultures with the desired concentrations of this compound for a specified period (e.g., 24 hours) before inducing OGD.

-

Induction of OGD:

-

Wash the cells with glucose-free medium to remove any residual glucose.

-

Replace the culture medium with pre-warmed, deoxygenated glucose-free medium.

-

Place the culture plates in a hypoxic chamber and flush with a gas mixture of 95% N2 and 5% CO2 for a defined duration (e.g., 60-90 minutes) to induce OGD.

-

-

Reoxygenation:

-

Remove the plates from the hypoxic chamber.

-

Replace the OGD medium with the original pre-conditioned, normoxic culture medium (containing glucose and the this compound pre-treatment).

-

Return the plates to a standard cell culture incubator (5% CO2, 95% air) for a specified reperfusion period (e.g., 24 hours).

-

-

Assessment of Neuroprotection:

-

Cell Viability: Perform MTT or LDH assays to quantify cell survival.

-

Apoptosis: Use TUNEL staining or caspase activity assays to measure apoptotic cell death.

-

Oxidative Stress: Measure ROS production using fluorescent probes like DCFDA.

-

In Vivo Model: Traumatic Brain Injury (TBI) in Rats

This protocol describes a controlled cortical impact (CCI) model of TBI in rats to evaluate the neuroprotective effects of this compound.

Objective: To determine the efficacy of this compound in reducing brain damage and improving functional outcomes after TBI.

Materials:

-

Adult male Sprague-Dawley rats

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic frame

-

Controlled cortical impactor device

-

Surgical instruments

-

This compound (L-carnitine or ALCAR) solution for injection (e.g., intraperitoneal)

-

Behavioral testing apparatus (e.g., beam walk, Morris water maze)

-

Histology equipment and reagents (e.g., for TTC staining or immunohistochemistry)

Procedure:

-

Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.

-

Surgical Procedure:

-

Perform a craniotomy over the desired brain region (e.g., parietal cortex).

-

Position the CCI device perpendicular to the exposed dura.

-

-

Induction of TBI:

-

Induce a controlled cortical impact with defined parameters (e.g., velocity, depth, and dwell time).

-

-

Treatment:

-

Administer this compound or a vehicle control at specified time points post-injury (e.g., 1, 4, 12, and 23 hours) via the chosen route of administration (e.g., intraperitoneal injection).

-

-

Behavioral Assessment:

-

Conduct a battery of behavioral tests at various time points post-injury (e.g., daily for 7 days) to assess motor and cognitive function.

-

-

Histological Analysis:

-

At the end of the experiment, perfuse the animals and collect the brains.

-

Perform histological analysis to determine the lesion volume (e.g., using TTC staining) and to assess for markers of neuronal death, inflammation, and oxidative stress through immunohistochemistry.

-

Assessment of Mitochondrial Function

This protocol outlines methods to assess key parameters of mitochondrial function in neuronal cells treated with this compound.

Objective: To evaluate the impact of this compound on mitochondrial respiration, membrane potential, and ATP production.

Methods:

-

Oxygen Consumption Rate (OCR): Use a Seahorse XF Analyzer to measure real-time OCR in live cells. This allows for the assessment of basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Mitochondrial Membrane Potential (ΔΨm): Employ fluorescent dyes such as TMRM (tetramethylrhodamine, methyl ester) or JC-1 to measure changes in ΔΨm using fluorescence microscopy or flow cytometry. A decrease in ΔΨm is an indicator of mitochondrial dysfunction.

-

ATP Levels: Quantify intracellular ATP levels using commercially available luciferin/luciferase-based assay kits.

Measurement of Oxidative Stress Markers

This protocol describes methods to quantify markers of oxidative stress in brain tissue homogenates.

Objective: To measure the levels of lipid peroxidation and protein oxidation products in brain tissue following experimental insults and this compound treatment.

Methods:

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

-

Protein Carbonyl Assay: This assay quantifies the amount of protein carbonyl groups, which are formed upon oxidative damage to proteins.

-

Glutathione (GSH) Assay: Measure the levels of reduced glutathione, a major intracellular antioxidant, using commercially available kits.

-

Antioxidant Enzyme Activity: Assay the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in brain homogenates.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are mediated by the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

PTEN/Akt/mTOR Signaling Pathway

L-carnitine has been shown to promote neuronal survival and plasticity by modulating the PTEN/Akt/mTOR pathway. It is suggested that L-carnitine downregulates the expression of PTEN, a negative regulator of the PI3K/Akt pathway. This leads to the activation of Akt and its downstream target mTOR, which are crucial for cell growth, proliferation, and survival.

Caption: L-Carnitine's role in the PTEN/Akt/mTOR pathway.

TLR4/NF-κB Signaling Pathway

Acetyl-L-Carnitine has been demonstrated to exert anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. By suppressing the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, ALCAR can reduce the inflammatory response in the brain.

Caption: ALCAR's inhibitory effect on the TLR4/NF-κB pathway.

Wnt/β-catenin Signaling Pathway

L-carnitine has been found to promote neurogenesis from mesenchymal stem cells through the activation of the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival.

Caption: L-Carnitine's activation of the Wnt/β-catenin pathway.

Conclusion

The research synthesized in this technical guide highlights the significant neuroprotective potential of L-carnitine and Acetyl-L-Carnitine. Their multifaceted mechanisms of action, including enhancing mitochondrial function, reducing oxidative stress and inflammation, and modulating key signaling pathways, make them promising therapeutic agents for a range of neurodegenerative conditions. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to design and execute further studies to fully elucidate the clinical utility of this compound in neurology. Future research should focus on well-controlled clinical trials with standardized methodologies to translate these promising preclinical findings into effective therapies for patients.

References

- 1. Repetitive mild traumatic brain injury-induced neurodegeneration and inflammation is attenuated by acetyl-L-carnitine in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine - Health Professional Fact Sheet [ods.od.nih.gov]

- 3. Neuroprotective Effects of Carnitine and Its Potential Application to Ameliorate Neurotoxicity. (2021) | Leah E. Latham | 16 Citations [scispace.com]

- 4. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Antioxidant Properties of Carnitine Chloride in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-carnitine and its esters, such as acetyl-L-carnitine (ALCAR) and propionyl-L-carnitine (PLC), are endogenous compounds crucial for energy metabolism, primarily known for their role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] Beyond this fundamental metabolic function, a compelling body of evidence has established L-carnitine as a potent antioxidant agent.[2] It mitigates oxidative stress through a multi-pronged approach that includes direct scavenging of free radicals, chelation of pro-oxidant metal ions, maintenance of mitochondrial integrity, and modulation of key redox-sensitive signaling pathways.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms underlying the antioxidant properties of Carnitine Chloride, presents quantitative data from pertinent studies, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows.

Molecular Mechanisms of Antioxidant Action

The antioxidant capacity of L-carnitine is not attributed to a single mechanism but rather to a combination of direct and indirect actions that collectively enhance the cellular defense against oxidative damage.[3]

2.1 Direct Free Radical Scavenging L-carnitine has demonstrated the ability to directly scavenge several reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). This direct quenching activity helps to reduce the immediate burden of ROS, thereby protecting cellular components like lipids, proteins, and DNA from oxidative damage. The direct radical scavenging action is likely facilitated by its molecular structure.

2.2 Chelation of Pro-oxidant Metals L-carnitine can chelate catalytic metal ions, particularly iron (Fe) and copper (Cu). By binding these metals, it prevents their participation in Fenton and Haber-Weiss reactions, which are significant sources of the highly reactive hydroxyl radical. This action helps to suppress the initiation and propagation of free radical chain reactions.

2.3 Mitochondrial Protection By facilitating the efficient transport and β-oxidation of fatty acids, L-carnitine helps maintain mitochondrial function and reduces the leakage of electrons from the electron transport chain—a primary source of endogenous ROS production. It also helps remove toxic acyl-CoA intermediates from the mitochondria, preventing mitochondrial dysfunction and subsequent ROS generation.

2.4 Inhibition of ROS-Generating Enzymes L-carnitine has been shown to inhibit the activity of enzymes that generate ROS, such as NADPH oxidases. By modulating the activity of these enzymes, L-carnitine can significantly reduce the overall cellular production of superoxide and other reactive species.

2.5 Modulation of Antioxidant Signaling Pathways A critical aspect of L-carnitine's antioxidant effect is its ability to upregulate the endogenous antioxidant defense system through the modulation of key signaling pathways. It enhances the expression of a suite of antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). This is primarily achieved through the activation of the Nrf2 pathway.

Key Signaling Pathways and Workflows

The regulation of cellular antioxidant defenses by L-carnitine involves intricate signaling cascades. The following diagrams illustrate these key pathways and experimental workflows.

References

- 1. L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-carnitine supplementation as a potential antioxidant therapy for inherited neurometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antioxidant Action of Carnitine: Molecular Mechanisms and Practical Applications | Engormix [en.engormix.com]

- 4. researchgate.net [researchgate.net]

Carnitine Chloride: A Potent Modulator of Cellular Redox Homeostasis and a Bulwark Against Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key etiological factor in a multitude of pathological conditions. This technical guide provides a comprehensive overview of the multifaceted role of Carnitine Chloride in the prevention and mitigation of oxidative stress. Drawing upon a robust body of scientific literature, this document elucidates the core mechanisms of action, details key signaling pathways modulated by this compound, presents quantitative data from pertinent studies, and furnishes detailed experimental protocols for the assessment of its antioxidant efficacy. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development of novel therapeutic strategies targeting oxidative stress-related diseases.

Introduction to this compound and Oxidative Stress

L-carnitine (β-hydroxy-γ-trimethylaminobutyrate), a conditionally essential nutrient, is pivotal for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] Beyond its classical role in bioenergetics, a growing body of evidence underscores the potent antioxidant properties of carnitine and its derivatives, such as this compound.[3] Oxidative stress arises from an excessive accumulation of ROS, which can inflict damage upon crucial cellular macromolecules, including lipids, proteins, and nucleic acids, thereby contributing to cellular dysfunction and the pathogenesis of numerous diseases.[3]

This compound combats oxidative stress through a variety of mechanisms, including:

-

Direct Radical Scavenging: It can directly neutralize free radicals like superoxide anions and hydrogen peroxide.[3]

-

Chelation of Pro-oxidant Metals: By chelating transition metals such as iron and copper, it prevents their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.

-

Maintenance of Mitochondrial Integrity: By promoting efficient fatty acid oxidation, this compound helps to maintain the mitochondrial membrane potential and reduce electron leakage from the electron transport chain, a major source of endogenous ROS.

-

Inhibition of ROS-Generating Enzymes: It has been shown to inhibit the activity of enzymes such as xanthine oxidase, which are significant producers of superoxide radicals.

-

Modulation of Redox-Sensitive Signaling Pathways: Crucially, this compound influences the expression and activity of key transcription factors and signaling proteins that govern the cellular antioxidant response.

Modulation of Key Signaling Pathways by this compound

This compound exerts a profound influence on cellular signaling cascades that are central to the antioxidant defense system. Two of the most well-characterized pathways are the Nrf2/HO-1 and the NF-κB signaling pathways.

The Akt/Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of antioxidant and cytoprotective genes.

L-carnitine has been demonstrated to activate the Nrf2/HO-1 pathway, often via the upstream kinase Akt (Protein Kinase B). Pre-treatment with L-carnitine can enhance the phosphorylation of Akt, which in turn facilitates the nuclear translocation of Nrf2 and the subsequent upregulation of its target genes, including heme oxygenase-1 (HO-1), a potent antioxidant enzyme. Inhibition of the Akt pathway has been shown to abrogate the protective effects of L-carnitine, confirming the critical role of this signaling axis.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses and can also be activated by oxidative stress. In its inactive state, NF-κB is held in the cytoplasm by its inhibitory protein, IκB. Oxidative stress can lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and, in some contexts, pro-oxidant genes.

L-carnitine has been shown to inhibit the activation of the NF-κB pathway. It can prevent the degradation of IκBα and subsequently block the nuclear translocation of the p65 subunit of NF-κB. By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS), thereby mitigating inflammation-associated oxidative stress.

Quantitative Data on the Efficacy of this compound

Numerous in vitro and in vivo studies have quantified the protective effects of this compound against oxidative stress. The following tables summarize key findings from selected studies.

Table 1: Effect of L-carnitine Supplementation on Oxidative Stress Markers in Patients with Coronary Artery Disease

| Marker | Placebo Group (Change from Baseline) | L-carnitine Group (1000 mg/day for 12 weeks) (Change from Baseline) | Percentage Change in L-carnitine Group |

| Malondialdehyde (MDA) (µmol/L) | +0.1 ± 0.3 | -0.2 ± 0.4 | ~7% decrease |

| Superoxide Dismutase (SOD) (U/mg protein) | -0.7 ± 2.8 | +5.9 ± 3.5 | ~47% increase |

| Catalase (CAT) (U/mg protein) | -0.4 ± 4.5 | +0.4 ± 3.2 | ~16% increase |

| Glutathione Peroxidase (GPx) (U/mg protein) | -0.8 ± 3.0 | +2.7 ± 2.8 | ~12% increase |

Table 2: Protective Effect of L-carnitine on H₂O₂-Induced Oxidative Stress in Human Hepatocytes (HL7702 cells)

| Parameter | Control | H₂O₂ (300 µM) | H₂O₂ + L-carnitine (1 mM) |

| Cell Viability (%) | 100 | 55.2 ± 4.8 | 85.6 ± 6.2 |

| Intracellular ROS (Fluorescence Intensity) | 8.5 ± 1.1 | 23.1 ± 2.0 | 12.8 ± 1.3 |

| MDA level (nmol/mg protein) | 1.2 ± 0.2 | 3.8 ± 0.4 | 1.9 ± 0.3 |

| SOD activity (U/mg protein) | 125.4 ± 10.2 | 87.7 ± 7.5 | 115.3 ± 9.8 |

| CAT activity (U/mg protein) | 88.6 ± 7.9 | 54.7 ± 5.1 | 79.8 ± 6.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the antioxidant effects of this compound.

References

- 1. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The superoxide dismutase 1 (SOD1) 3’UTR maintains high expression of the SOD1 gene in cancer cells: the involvement of the RNA binding protein AUF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. l-Carnitine ameliorates the oxidative stress response to angiotensin II by modulating NADPH oxidase through a reduction in protein kinase c activity and NF-κB translocation to the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on Carnitine Chloride and Muscle Metabolism: A Technical Guide

Disclaimer: Access to the full text of the foundational papers from the 1950s and 1960s was not possible. Therefore, the quantitative data and detailed experimental protocols presented in this guide are based on summaries, citations from later research, and established scientific knowledge of the experimental practices of that era.

Introduction

The understanding of muscle metabolism and the intricate processes that fuel its activity has been a cornerstone of biochemical research. A pivotal moment in this field was the discovery of the role of carnitine, a quaternary ammonium compound, in cellular bioenergetics. Early investigations, particularly in the mid-20th century, laid the groundwork for our current comprehension of how fatty acids are utilized as a primary energy source for muscle contraction. This technical guide delves into these seminal studies, with a focus on the work of I.B. Fritz and J. Bremer, who were instrumental in elucidating the function of carnitine in muscle metabolism. Their research established that carnitine is an essential factor for the oxidation of long-chain fatty acids by mitochondria, a discovery that has had profound implications for nutrition, exercise physiology, and the understanding of metabolic diseases.

The Carnitine Shuttle: A Gateway for Fatty Acid Oxidation

The primary role of carnitine in muscle metabolism is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. This transport mechanism is known as the carnitine shuttle. The inner mitochondrial membrane is impermeable to long-chain fatty acids and their CoA esters. Carnitine acts as a carrier molecule in a multi-step process.

First, fatty acids in the cytoplasm are activated to fatty acyl-CoA by acyl-CoA synthetase on the outer mitochondrial membrane. The fatty acyl group is then transferred from CoA to carnitine by the enzyme carnitine palmitoyltransferase I (CPT I), located on the outer mitochondrial membrane, forming acylcarnitine. Acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT II) transfers the acyl group from carnitine back to CoA, regenerating fatty acyl-CoA and free carnitine. The fatty acyl-CoA can then enter the β-oxidation pathway to be broken down into acetyl-CoA, which subsequently enters the citric acid cycle for ATP production. The free carnitine is transported back to the cytoplasm by CACT to continue the cycle.

The Carnitine Shuttle Pathway.

Key Experimental Findings from Early Studies

The foundational work of I.B. Fritz and his contemporaries provided the first direct evidence for the role of carnitine in fatty acid oxidation in muscle tissue. These studies typically utilized in vitro preparations of muscle homogenates and isolated mitochondria.

I.B. Fritz (1959): "Effects of carnitine on fatty-acid oxidation by muscle"

This seminal paper published in Science demonstrated that the addition of carnitine to rat skeletal muscle homogenates significantly stimulated the oxidation of long-chain fatty acids, such as palmitate.

Conceptual Summary of Findings:

| Experimental Condition | Observation | Implication |

| Muscle homogenate + Palmitate | Low rate of fatty acid oxidation | Muscle tissue has a limited intrinsic ability to oxidize long-chain fatty acids. |

| Muscle homogenate + Palmitate + Carnitine | Markedly increased rate of fatty acid oxidation | Carnitine is a required cofactor for the oxidation of long-chain fatty acids in muscle. |

| Muscle homogenate + Octanoate (a medium-chain fatty acid) +/- Carnitine | No significant effect of carnitine on oxidation | Carnitine's role is specific to the metabolism of long-chain fatty acids. |

J. Bremer (1962): "Carnitine in intermediary metabolism. The metabolism of fatty acid esters of carnitine by mitochondria"

Bremer's work further elucidated the mechanism of carnitine action by showing that carnitine acts as a carrier for fatty acyl groups across the mitochondrial membrane.

Conceptual Summary of Findings:

| Experimental Condition | Observation | Implication |

| Isolated mitochondria + Acyl-CoA | Low rate of oxidation | The inner mitochondrial membrane is a barrier to acyl-CoA. |

| Isolated mitochondria + Acyl-CoA + Carnitine | Formation of acylcarnitine and increased oxidation | Carnitine facilitates the transport of the acyl group into the mitochondria. |

| Isolated mitochondria + Acylcarnitine | High rate of oxidation | Acylcarnitine can readily cross the inner mitochondrial membrane and be oxidized. |

Experimental Protocols (Inferred)

Based on the abstracts of these early papers and the common laboratory practices of the time, the following are inferred experimental protocols.

Preparation of Muscle Homogenates and Mitochondria

-

Tissue Excision: Skeletal muscle (e.g., rat diaphragm or leg muscle) or heart muscle was rapidly excised from the animal.

-

Homogenization: The tissue was minced and homogenized in a cold isotonic buffer (e.g., sucrose solution) using a Potter-Elvehjem homogenizer.

-

Fractionation (for mitochondria): The homogenate was subjected to differential centrifugation to isolate the mitochondrial fraction. This involved a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the mitochondria.

-

Resuspension: The mitochondrial pellet was washed and resuspended in a suitable buffer for the oxidation assays.

Inferred Experimental Workflow.

Fatty Acid Oxidation Assay

-

Incubation Medium: A reaction mixture was prepared containing the muscle preparation (homogenate or mitochondria), a buffer, cofactors (e.g., ATP, CoA, Mg2+), and a radiolabeled fatty acid substrate (e.g., 14C-palmitate).

-

Experimental Groups:

-

Control: No carnitine added.

-

Experimental: DL-carnitine or L-carnitine added to the incubation medium.

-

-

Incubation: The reaction mixtures were incubated at a physiological temperature (e.g., 37°C) with shaking in a Warburg apparatus or a similar setup.

-

Measurement of Oxidation: The rate of fatty acid oxidation was determined by measuring the production of 14CO2, which was trapped in a suitable absorbent (e.g., potassium hydroxide) and quantified using a scintillation counter.

Quantitative Data from Early Studies (Conceptual)

While the exact numerical data from the original publications could not be retrieved, the following table represents the conceptual quantitative outcomes as described in abstracts and review articles.

| Muscle Preparation | Substrate | Carnitine Concentration | Fold Increase in Fatty Acid Oxidation (Conceptual) |

| Rat Skeletal Muscle Homogenate | Palmitate | 0.5 - 5 mM | 5 - 10 fold |

| Rat Heart Muscle Mitochondria | Palmitoyl-CoA | 1 - 10 mM | 8 - 15 fold |

| Rat Liver Mitochondria | Palmitate | 0.5 - 5 mM | 4 - 8 fold |

Conclusion

The pioneering research conducted in the mid-20th century on the role of carnitine in muscle metabolism fundamentally altered our understanding of cellular energy production. The work of I.B. Fritz, J. Bremer, and their contemporaries unequivocally demonstrated that carnitine is an indispensable component of the pathway for long-chain fatty acid oxidation in muscle and other tissues. These early in vitro studies, using muscle homogenates and isolated mitochondria, laid the critical groundwork for subsequent research into the physiological and clinical significance of carnitine. The discovery of the carnitine shuttle not only explained a key metabolic pathway but also opened up new avenues for investigating metabolic disorders, the bioenergetics of exercise, and the development of nutritional and therapeutic interventions. The principles established in these early studies remain central to our current understanding of muscle metabolism.

Carnitine Chloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine chloride, the salt form of L-carnitine, is a quaternary ammonium compound essential for cellular energy metabolism.[1] Synthesized endogenously from the amino acids lysine and methionine, it plays a pivotal role in the transport of long-chain fatty acids across the inner mitochondrial membrane, a critical step for their subsequent β-oxidation and energy production.[2][3] This document provides an in-depth overview of the biochemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. It delves into its physicochemical properties, metabolic functions, involvement in signaling pathways, and relevant experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ClNO₃ | [4] |

| Molecular Weight | 197.66 g/mol | [4] |

| Appearance | Crystalline solid | |

| Melting Point | 142 °C | |

| Water Solubility | Soluble | |

| Stability | Stable under normal temperatures and pressures; Hygroscopic |

Core Metabolic Function: The Carnitine Shuttle

The primary and most well-understood function of carnitine is its role as a carrier molecule in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix. This process, known as the carnitine shuttle, is indispensable for fatty acid oxidation.

The shuttle involves a series of enzymatic steps:

-

Activation of Fatty Acids: In the cytoplasm, long-chain fatty acids are first activated by conversion to their coenzyme A (CoA) esters, a reaction catalyzed by acyl-CoA synthetase.

-

Formation of Acylcarnitine: The acyl-CoA is then esterified with carnitine to form acylcarnitine. This reaction is catalyzed by Carnitine Palmitoyltransferase I (CPT-I) , an enzyme located on the outer mitochondrial membrane. This is the rate-limiting step in fatty acid oxidation.

-

Translocation across the Inner Mitochondrial Membrane: Acylcarnitine is transported across the inner mitochondrial membrane into the mitochondrial matrix by the enzyme carnitine-acylcarnitine translocase (CACT) .

-

Regeneration of Acyl-CoA: Within the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPT-II) , located on the inner mitochondrial membrane, catalyzes the reverse reaction, transferring the acyl group from carnitine back to CoA to reform acyl-CoA.

-

β-Oxidation: The regenerated acyl-CoA is then available to enter the β-oxidation pathway, leading to the production of acetyl-CoA, which subsequently enters the citric acid cycle for ATP generation.

The Carnitine Shuttle Workflow

References

Methodological & Application

Application Notes and Protocols for Carnitine Chloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Carnitine and its derivatives, such as L-Carnitine Chloride, are naturally occurring compounds essential for cellular energy metabolism.[1][2] Primarily known for their role in transporting long-chain fatty acids into the mitochondria for β-oxidation, carnitines also exhibit antioxidant and anti-inflammatory properties.[3] In cell culture, L-Carnitine is utilized to investigate its effects on various cellular processes, including cell viability, proliferation, apoptosis, and signaling pathways. These notes provide detailed protocols for utilizing Carnitine Chloride in cell culture experiments.

Data Presentation

Table 1: Effects of L-Carnitine on Cell Viability and Proliferation

| Cell Line | L-Carnitine Concentration | Incubation Time | Assay | Observed Effect | Reference |

| C2C12 (murine myoblasts) | 500 µmol/L | 24 hours | Propidium Iodide Staining | Increased cell viability in the presence of menadione-induced oxidative stress.[4] | [4] |

| HepG2 (human hepatoma) | 1.25, 2.5, 5, 10 mM | 24 & 48 hours | MTS Assay | Dose-dependent inhibition of cell proliferation. | |

| MDA-MB-231 CD44+ (human breast cancer stem cells) | 0.5, 1, 2.5, 5, 10 mM | 24 hours | MTT Assay | Significant decrease in cell proliferation at 2.5 and 5 mM. | |

| HL7702 (human hepatocytes) | 0.01 - 3 mM | 12 hours (pre-incubation) | MTT Assay | No significant effect on cell growth. | |

| HL7702 (human hepatocytes) | 5 mM | 12 hours (pre-incubation) | MTT Assay | Significant inhibitory effect on cell growth. |

Table 2: Effects of L-Carnitine on Apoptosis

| Cell Line | L-Carnitine Concentration | Incubation Time | Assay | Observed Effect | Reference |

| Hepa1c1c7 (mouse hepatoma) | Not specified | Not specified | MTT, Western Blot | Increased number of dead cells; increased expression of TNF-alpha, Fas, caspase-8, caspase-9, and caspase-3; decreased expression of Bcl-2. | |

| MDA-MB-231 CD44+ (human breast cancer stem cells) | 2.5 and 5 mM | 24 hours | Flow Cytometry (Caspase-3) | Increased percentage of apoptotic cells. | |

| Jurkat T-cells | 10 µg/mL | Not specified | Flow Cytometry (Propidium Iodide) | Inhibition of Fas-induced apoptosis. |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on MDA-MB-231 and HL7702 cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

L-Carnitine Chloride solution (sterile filtered)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare fresh dilutions of L-Carnitine Chloride in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2.5, 5, and 10 mM).

-

Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of L-Carnitine Chloride. Include a vehicle control (medium without L-Carnitine).

-

Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, remove the medium and wash the cells twice with PBS.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.

Apoptosis Assay (Flow Cytometry)

This protocol is based on the analysis of apoptosis in MDA-MB-231 CD44+ cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

L-Carnitine Chloride solution (sterile filtered)

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the desired concentrations of L-Carnitine Chloride for the specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation at 600 x g for 3 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-positive cells are in early apoptosis, and Annexin V/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

This protocol is a general procedure adapted from methodologies used to assess protein expression changes induced by L-Carnitine.

Materials:

-

Cells of interest

-

Complete culture medium

-

L-Carnitine Chloride solution (sterile filtered)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against p-JAK2, p-STAT3, Caspase-3, Bcl-2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with L-Carnitine, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-